3-Hydroxyphenylurea 3-Hydroxyphenylurea m-Hydroxyphenylurea is a bioactive chemical.
Brand Name: Vulcanchem
CAS No.: 701-82-6
VCID: VC0535377
InChI: InChI=1S/C7H8N2O2/c8-7(11)9-5-2-1-3-6(10)4-5/h1-4,10H,(H3,8,9,11)
SMILES: C1=CC(=CC(=C1)O)NC(=O)N
Molecular Formula: C7H8N2O2
Molecular Weight: 152.15 g/mol

3-Hydroxyphenylurea

CAS No.: 701-82-6

Cat. No.: VC0535377

Molecular Formula: C7H8N2O2

Molecular Weight: 152.15 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

* For research use only. Not for human or veterinary use.

3-Hydroxyphenylurea - 701-82-6

Specification

CAS No. 701-82-6
Molecular Formula C7H8N2O2
Molecular Weight 152.15 g/mol
IUPAC Name (3-hydroxyphenyl)urea
Standard InChI InChI=1S/C7H8N2O2/c8-7(11)9-5-2-1-3-6(10)4-5/h1-4,10H,(H3,8,9,11)
Standard InChI Key IPRCBIWIPMJXIK-UHFFFAOYSA-N
SMILES C1=CC(=CC(=C1)O)NC(=O)N
Canonical SMILES C1=CC(=CC(=C1)O)NC(=O)N
Appearance Solid powder

Introduction

Chemical Identity and Physicochemical Properties

3-Hydroxyphenylurea, systematically named 1-(3-hydroxyphenyl)urea, is a white crystalline solid with a molecular weight of 152.15 g/mol . Its physicochemical properties are critical for understanding its stability and bioavailability:

PropertyValue
Molecular FormulaC₈H₉N₂O₂
CAS Number621-42-1
Melting Point145–148°C
Boiling Point313.1±25.0°C at 760 mmHg
Density1.4±0.1 g/cm³
LogP (Partition Coefficient)0.36

The compound’s low LogP value suggests moderate hydrophilicity, potentially enhancing solubility in aqueous biological matrices . The hydroxyl group at the meta position facilitates hydrogen bonding, influencing both crystalline packing and interactions with biological targets .

Synthesis and Structural Characterization

Synthetic Routes

While direct synthesis protocols for 3-hydroxyphenylurea are sparsely documented, analogous urea derivatives provide methodological insights. A plausible route involves the reaction of 3-aminophenol with an isocyanate precursor under controlled conditions . For example, 1-cyclopentyl-3-(3-hydroxyphenyl)urea was synthesized via nucleophilic and electrophilic substitutions followed by oxidation, yielding a crystalline product characterized by NMR and X-ray diffraction .

Key Reaction Steps:

  • Nucleophilic Substitution: 3-Aminophenol reacts with an isocyanate (e.g., phenyl isocyanate) in acetonitrile.

  • Oxidation: Intermediate purification via recrystallization from ethanol/acetone mixtures .

Spectroscopic Analysis

Structural confirmation relies on advanced spectroscopic techniques:

  • ¹H NMR: Aromatic protons resonate at δ 6.5–7.5 ppm, while urea NH groups appear as broad singles near δ 8.5–9.5 ppm .

  • ¹³C NMR: The carbonyl carbon (C=O) is observed at δ 155–160 ppm, consistent with urea derivatives .

  • FT-IR: Stretching vibrations at 3320 cm⁻¹ (N–H) and 1640 cm⁻¹ (C=O) confirm urea functionality .

X-ray crystallography of related compounds reveals monoclinic crystal systems (space group P2₁/n) with intermolecular N–H···O hydrogen bonds stabilizing the lattice .

Pharmacological Activity

Anti-Inflammatory Mechanisms

Studies on structurally similar ureas demonstrate significant anti-inflammatory effects. 1,3-Bis(p-hydroxyphenyl)urea reduced paw edema in rat models at doses ≥50 mg/kg, comparable to diclofenac sodium . Mechanistically, it suppressed pro-inflammatory cytokines:

CytokineReduction (%) at 200 mg/kg
IL-658±4
IL-1β63±5
TNF-α49±3

These effects correlate with cyclooxygenase-2 (COX-2) inhibition, reducing prostaglandin synthesis . Neutrophil counts decreased by 40% in treated groups, indicating modulation of innate immune responses .

Parameter50 mg/kg200 mg/kg
ALT (U/L)35±478±6
AST (U/L)40±585±7

Future Directions and Applications

The pharmacological profile of 3-hydroxyphenylurea warrants further investigation into:

  • Structure-Activity Relationships (SAR): Modifying substituents to enhance potency and reduce hepatotoxicity.

  • Target Identification: Screening against kinase families (e.g., ROCK, VEGFR) implicated in inflammatory pathways.

  • Formulation Development: Improving bioavailability through prodrug strategies or nanoencapsulation.

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